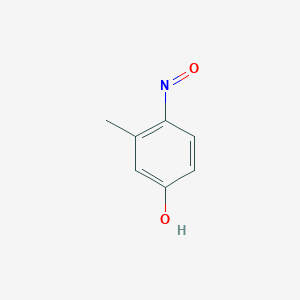

3-Methyl-4-nitrosophenol

Description

Nomenclature and Structural Context of 3-Methyl-4-Nitrophenol (B363926) within Nitroaromatic Compounds

3-Methyl-4-nitrophenol is an organic compound belonging to the nitrophenol class. hmdb.ca Its structure features a phenol (B47542) ring with a methyl group and a nitro group attached at the 3rd and 4th positions, respectively. cymitquimica.com This arrangement of functional groups on the benzene (B151609) ring is crucial to its chemical reactivity and physical properties.

Systematically named 3-methyl-4-nitrophenol according to IUPAC nomenclature, it is also known by several synonyms, including 4-nitro-m-cresol, 5-hydroxy-2-nitrotoluene, and p-nitro-m-cresol. fishersci.nonist.gov The presence of both a hydroxyl (-OH) group and a nitro (-NO2) group on the aromatic ring classifies it as a nitroaromatic compound. hmdb.ca Nitroaromatic compounds are characterized by the presence of one or more nitro groups attached to an aromatic ring system. The electron-withdrawing nature of the nitro group significantly influences the chemical behavior of the molecule, including its acidity and susceptibility to nucleophilic attack.

The table below summarizes the key identifiers and properties of 3-Methyl-4-nitrophenol.

| Property | Value |

| CAS Number | 2581-34-2 fishersci.no |

| Molecular Formula | C7H7NO3 fishersci.no |

| Molecular Weight | 153.14 g/mol fishersci.no |

| IUPAC Name | 3-methyl-4-nitrophenol fishersci.no |

| Synonyms | 4-nitro-m-cresol, 5-hydroxy-2-nitrotoluene scbt.com |

| Appearance | Yellowish to beige crystalline powder chemicalbook.com |

| Melting Point | 125-130 °C chemicalbook.com |

| Water Solubility | 1.34 g/L fishersci.no |

Historical Trajectory and Key Milestones in 3-Methyl-4-Nitrophenol Research

Historically, research on 3-Methyl-4-nitrophenol has been closely tied to its role as a precursor and a degradation product of other commercially significant chemicals. Early research likely focused on its synthesis and basic chemical characterization. One of the established methods for its preparation involves the nitrosation of m-cresol (B1676322), followed by oxidation of the resulting 4-nitroso-m-cresol with nitric acid. chemicalbook.comgoogle.com Another method involves the reaction of methyl toluidine with sodium nitrite (B80452) in the presence of sulfuric acid. google.com

A significant milestone in the research trajectory of this compound was the recognition of its connection to the organophosphorus insecticide fenitrothion (B1672510). researchgate.net Fenitrothion, widely used in agriculture and public health, degrades in the environment to form 3-Methyl-4-nitrophenol as a primary and stable hydrolysis product. researchgate.nettandfonline.com This discovery shifted a considerable amount of research focus towards its environmental fate, detection, and potential biological effects.

In Japan, where fenitrothion has been extensively used, the production volume of 3-Methyl-4-nitrophenol as an intermediate for pesticide synthesis was reported to be 3,300 tonnes per year between 1990 and 1993. oecd.org This highlights its industrial relevance during that period. More recent research has delved into its biochemical properties, including its potential as an antimalarial agent precursor and its anti-androgenic activity. fishersci.nochemicalbook.com

Significance of 3-Methyl-4-Nitrophenol in Contemporary Chemical and Environmental Science

In modern research, 3-Methyl-4-nitrophenol holds a dual significance. It is studied both as a molecule of environmental concern and as a valuable tool in the synthesis of new chemical entities.

Strategic Intermediate in Organic Synthesis Research

Beyond its environmental relevance, 3-Methyl-4-nitrophenol is a valuable intermediate in organic synthesis. chemimpex.com Its chemical structure, with multiple functional groups, allows for a variety of chemical modifications, making it a versatile building block for more complex molecules.

One of its primary uses is in the synthesis of pesticides, most notably fenitrothion itself, where it serves as a key raw material. oecd.orgbelievechemical.com It is also utilized in the preparation of insecticides based on phthalic acid diamide (B1670390). scbt.com

In the realm of pharmaceutical research, 3-Methyl-4-nitrophenol is used in the synthesis of pharmaceutical intermediates. chemimpex.com For example, it is a starting material for the preparation of phosphorothioamidate analogues which have been investigated for their potential as antimalarial agents. fishersci.nochemicalbook.com

Furthermore, its reactivity makes it useful in the synthesis of dyes and pigments. chemimpex.com The nitro and hydroxyl groups can be chemically modified to create chromophores, which are responsible for the color of dye molecules. For instance, it has been used as a coupling compound in the synthesis of new thiazole (B1198619) azo dyes. researchgate.net Researchers also utilize it in the production of antioxidants and stabilizers. chemimpex.com

The table below lists some of the applications of 3-Methyl-4-nitrophenol in organic synthesis.

| Application Area | Specific Use |

| Agrochemicals | Intermediate for the synthesis of fenitrothion and phthalic acid diamide insecticides. scbt.comoecd.org |

| Pharmaceuticals | Precursor for phosphorothioamidate analogues with potential antimalarial activity. fishersci.nochemicalbook.com |

| Dyes and Pigments | Intermediate in the manufacture of dyes. chemimpex.com |

| Material Science | Used in the production of antioxidants and stabilizers. chemimpex.com |

| Analytical Chemistry | Serves as a reagent in methods like spectrophotometry. chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-nitrosophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5-4-6(9)2-3-7(5)8-10/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCZABZDVJOWTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210464 | |

| Record name | m-Cresol, 4-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-01-0 | |

| Record name | 3-Methyl-4-nitrosophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitroso-3-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-4-nitrosophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Cresol, 4-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitroso-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROSO-3-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV0MPT9XZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Transformations of 3 Methyl 4 Nitrophenol

Synthetic Pathways for 3-Methyl-4-Nitrophenol (B363926) Formation

The creation of 3-methyl-4-nitrophenol primarily involves the nitration of cresol-based precursors. The specific methods and control of reaction conditions are critical for achieving high yields and selectivity of the desired isomer.

Nitration of Substituted Cresol Precursors (e.g., m-cresol (B1676322), tri-m-tolyl phosphate)

Direct nitration of m-cresol is a common method for producing 3-methyl-4-nitrophenol. However, this approach often leads to a mixture of isomers and by-products due to the activating and ortho-, para-directing nature of the hydroxyl and methyl groups. oup.com To enhance selectivity, a two-step process involving nitrosation followed by oxidation is frequently employed. In this method, m-cresol is first reacted with nitrous acid to form 4-nitroso-m-cresol, which is then oxidized using nitric acid to yield 3-methyl-4-nitrophenol. chemicalbook.comgoogle.com One documented procedure involves reacting m-cresol with hydrochloric acid and sodium nitrite (B80452), followed by oxidation with nitric acid, achieving a yield of 87%. chembk.com A single-step method using a mixture of nitric acid and sodium nitrite has also been reported to produce the compound with a high yield of 99%. chembk.com

Another strategic approach involves the use of a protecting group on the hydroxyl function of m-cresol to direct the nitration to the desired position. A notable example is the nitration of tri-m-tolyl phosphate (B84403), which is formed from m-cresol. The nitration of tri-m-tolyl phosphate with a mixed acid (a combination of nitric and sulfuric acids) followed by hydrolysis selectively yields 3-methyl-4-nitrophenol. oup.comgoogle.com This method takes advantage of the steric hindrance and electronic effects of the phosphate group to favor nitration at the para-position relative to the methyl group.

A greener synthesis approach has been explored using a protic ionic liquid, triethylammonium (B8662869) nitrate (B79036), as a recoverable solvent for the nitration of m-cresol with ferric nitrate. ijcce.ac.ir This method reports a high yield and selectivity for the 4-nitro isomer, attributing the selectivity to the steric hindrance created by the ionic liquid through hydrogen bonding with the phenolic oxygen, which inhibits ortho substitution. ijcce.ac.ir

Table 1: Comparison of Synthetic Methods for 3-Methyl-4-nitrophenol

| Precursor | Reagents | Key Steps | Reported Yield | Reference |

| m-Cresol | 1. HCl, NaNO₂, NaOH2. HNO₃ | Nitrosation followed by oxidation | 87% | chembk.com |

| m-Cresol | HNO₃, NaNO₂ | One-step nitration | 99% | chembk.com |

| m-Cresol | Isopropanol, Nitric Acid | Nitrosation and subsequent oxidation | Not specified | chemicalbook.com |

| Tri-m-tolyl phosphate | Mixed acid (HNO₃/H₂SO₄) | Nitration followed by hydrolysis | Selective formation | oup.comgoogle.com |

| m-Cresol | Ferric nitrate, Triethylammonium nitrate | Nitration in ionic liquid | High yield | ijcce.ac.ir |

Selective Synthesis Strategies and Isomer Control

Control over the formation of different isomers of nitrated m-cresol is a critical aspect of its synthesis. Direct nitration of m-cresol typically produces a mixture of 3-methyl-2-nitrophenol, 3-methyl-4-nitrophenol, and 3-methyl-6-nitrophenol. oup.com The distribution of these isomers is highly dependent on the reaction conditions.

The use of protecting groups is a key strategy for achieving isomer control. As mentioned, converting m-cresol to tri-m-tolyl phosphate directs the nitration predominantly to the 4-position, leading to 3-methyl-4-nitrophenol after hydrolysis. oup.comgoogle.com In contrast, if tri-m-tolyl phosphate is first sulfonated and then nitrated, followed by hydrolysis and desulfonation, the major product is the 6-nitro isomer. oup.com

The choice of nitrating agent and solvent system also plays a crucial role. For instance, nitration of m-cresol in the presence of ferric nitrate and a triethylammonium nitrate ionic liquid under sonochemical conditions has been shown to favor the formation of the 4-nitro isomer. ijcce.ac.ir The ionic liquid is believed to create steric hindrance around the hydroxyl group, thereby promoting para-substitution. ijcce.ac.ir

Manipulation of reaction parameters such as temperature and acid concentration can also influence the isomer ratio. Studies on the nitration of m-cresol have shown that varying the concentration of sulfuric acid in a mixed acid system can alter the proportions of the resulting nitro isomers. core.ac.uk

Derivatization Strategies for Research Applications

3-Methyl-4-nitrophenol serves as a versatile starting material for the synthesis of more complex molecules with specific biological activities or for enhanced analytical detection.

Synthesis of Analogues for Structure-Activity Relationship Investigations

The chemical structure of 3-methyl-4-nitrophenol is a key component in the synthesis of various biologically active compounds. By modifying this core structure, researchers can investigate structure-activity relationships (SAR) to develop more potent and selective therapeutic agents.

For example, 3-methyl-4-nitrophenol has been used in the preparation of analogues of diflapolin, a dual inhibitor of soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP). acs.orgnih.gov In these studies, 3-methyl-4-nitrophenol was reacted with 2-chloromethylbenzothiazole, and the resulting nitro compound was reduced to the corresponding aniline (B41778) derivative. acs.orgnih.gov This amine was then reacted with various phenyl isocyanates to generate a library of compounds, allowing for the evaluation of how different substituents affect the inhibitory activity against sEH and FLAP. acs.orgnih.gov These SAR studies revealed that the presence and position of the methyl group on the phenol (B47542) ring influence the biological activity of the final compounds. acs.org

Similarly, 3-methyl-4-nitrophenol has been incorporated into the synthesis of novel benzophenone (B1666685) analogues as HIV non-nucleoside reverse transcriptase inhibitors and phosphorothioamidate analogues as antimalarial agents. chemicalbook.comacs.org These examples highlight the importance of 3-methyl-4-nitrophenol as a scaffold for medicinal chemistry research.

Functionalization for Enhanced Analytical Detection

The detection and quantification of 3-methyl-4-nitrophenol, a metabolite of the insecticide fenitrothion (B1672510), are important for environmental and biological monitoring. scirp.orgresearchgate.nettandfonline.com Functionalization of this compound or the development of specific analytical methods is crucial for achieving sensitive and selective detection.

Electrochemical sensors have been developed for the analysis of 3-methyl-4-nitrophenol in water. scirp.org One approach involves the use of a carbon fiber microelectrode modified with a nickel tetrasulfonated phthalocyanine (B1677752) polymer. scirp.org This modification enhances the sensitivity of the sensor, allowing for a lower limit of detection compared to the unmodified electrode. scirp.org Another strategy employs a molecularly imprinted polymer on a carbon ultramicroelectrode for the selective detection of 3-methyl-4-nitrophenol. researchgate.net

Chromatographic methods, such as liquid chromatography with electrochemical detection, have also been optimized for the rapid and sensitive determination of 3-methyl-4-nitrophenol along with other nitropesticides and their metabolites in water samples. nih.gov For biological samples, a gas chromatography-mass spectrometry (GC-MS) method has been established for the quantification of urinary 3-methyl-4-nitrophenol to assess human exposure to fenitrothion. researchgate.net This method is sensitive enough to detect low levels of the metabolite in the general population. researchgate.net

Elucidation of Reaction Mechanisms and Degradation Pathways for 3 Methyl 4 Nitrophenol

Environmental Degradation Mechanisms

Microbial Catabolism of 3-Methyl-4-nitrophenol (B363926) in Bacterial Strains (e.g., Burkholderia sp. strain SJ98)

The microbial degradation of 3-Methyl-4-nitrophenol has been notably studied in Burkholderia sp. strain SJ98. frontiersin.orgnih.gov This bacterial strain is capable of utilizing 3-Methyl-4-nitrophenol as a sole source of carbon and energy, breaking it down into less harmful substances. asm.org The catabolic pathway involves a series of enzymatic reactions that transform the initial compound into intermediates that can enter central metabolic pathways. frontiersin.org

The initial step in the degradation of 3-Methyl-4-nitrophenol by Burkholderia sp. strain SJ98 is catalyzed by a para-nitrophenol (PNP) 4-monooxygenase, known as PnpA. frontiersin.orgnih.gov This enzyme facilitates the monooxygenation of 3-Methyl-4-nitrophenol, leading to the formation of methyl-1,4-benzoquinone (MBQ). frontiersin.orgnih.gov The purified PnpA enzyme has shown a specific activity for 3-Methyl-4-nitrophenol. frontiersin.org

Following the formation of MBQ, a 1,4-benzoquinone (B44022) reductase, PnpB, catalyzes the reduction of MBQ to methylhydroquinone (B43894) (MHQ). frontiersin.orgnih.gov Interestingly, the presence of PnpB has been found to enhance the activity of PnpA in the conversion of 3-Methyl-4-nitrophenol to MBQ, likely by preventing product inhibition. frontiersin.org The subsequent steps in the lower pathway of 3-Methyl-4-nitrophenol catabolism are carried out by other enzymes, including PnpC, PnpD, PnpE, and PnpF. frontiersin.orgnih.gov

The genetic foundation for the degradation of 3-Methyl-4-nitrophenol in Burkholderia sp. strain SJ98 lies within the pnpABA1CDEF gene cluster. frontiersin.orgnih.gov This gene cluster is also responsible for the catabolism of para-nitrophenol (PNP) and 2-chloro-4-nitrophenol (B164951) (2C4NP), demonstrating the metabolic versatility of this bacterial strain. frontiersin.orgasm.org Real-time quantitative PCR analysis has indicated that this gene cluster is upregulated in the presence of 3-Methyl-4-nitrophenol. frontiersin.orgnih.gov Gene knockout and complementation studies have confirmed that the pnpA gene is essential for the breakdown of 3-Methyl-4-nitrophenol. frontiersin.orgnih.gov The enzymes encoded by this single gene cluster exhibit broad substrate specificity, allowing for the degradation of structurally similar nitrophenolic compounds. frontiersin.orgnih.gov

During the microbial degradation of 3-Methyl-4-nitrophenol by Burkholderia sp. strain SJ98, key intermediates have been identified. frontiersin.org Contrary to some earlier proposals that suggested catechol as an intermediate, recent and more detailed biochemical analyses have definitively identified methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (MHQ) as the primary intermediates before the aromatic ring is cleaved. frontiersin.orgnih.gov The identification of these metabolites was achieved through techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). frontiersin.org In some other bacterial strains, such as a Pseudomonas species, transposon mutagenesis has led to the accumulation of a pink compound, identified as 2-hydroxy-5-methyl-1,4-benzoquinone (2H5MBQ), from the transformation of 3-Methyl-4-nitrophenol or MHQ. researchgate.net

Table 1: Key Enzymes and Metabolites in the Microbial Degradation of 3-Methyl-4-nitrophenol by Burkholderia sp. strain SJ98

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| PnpA | PNP 4-monooxygenase | 3-Methyl-4-nitrophenol | Methyl-1,4-benzoquinone (MBQ) |

| PnpB | 1,4-benzoquinone reductase | Methyl-1,4-benzoquinone (MBQ) | Methylhydroquinone (MHQ) |

| PnpCD, PnpE, PnpF | Lower pathway enzymes | Methylhydroquinone (MHQ) | Further degradation products |

Abiotic Transformation in Environmental Compartments

Beyond microbial action, 3-Methyl-4-nitrophenol can also be transformed through abiotic processes in the environment, particularly through photochemical degradation.

Nitrophenols, including 3-Methyl-4-nitrophenol, are known to undergo photochemical degradation in both aqueous and atmospheric environments. acs.orgunito.it When exposed to light, these compounds can be transformed into various products. Studies on similar nitrophenols have shown that irradiation can lead to the formation of nitrite (B80452) and nitrous acid (HONO). acs.org This process is particularly relevant for para-substituted nitrophenols. unito.it The photochemical transformation of nitrophenols on the surface of atmospheric particles can also occur under visible light, driven by nonradical species like singlet oxygen. pnas.org For 3-methyl-4-nitrophenol specifically, it has been evaluated as a semivolatile organic compound pollutant in the atmosphere, and its photodegradation has been studied using photocatalysts under ultraviolet light. researchgate.net The estimated half-life for the direct photodegradation of 3-methyl-4-nitrophenol in water is approximately 1.35 years. oecd.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 2-chloro-4-nitrophenol | 2C4NP |

| 2-hydroxy-5-methyl-1,4-benzoquinone | 2H5MBQ |

| 3-Methyl-4-nitrophenol | 3M4NP |

| Catechol | |

| Fenitrothion (B1672510) | |

| Methyl-1,4-benzoquinone | MBQ |

| Methylhydroquinone | MHQ |

| Nitrous Acid | HONO |

Hydrolysis and Other Non-Biological Transformation Processes

3-Methyl-4-nitrophenol (MNP) is a primary degradation product of the organophosphate insecticide fenitrothion, often formed through the hydrolysis of the parent compound in aquatic environments. tandfonline.comresearchmap.jpresearchgate.net Studies on the stability of 3-Methyl-4-nitrophenol itself have shown it to be a persistent and stable compound in water. According to an OECD SIDS report, the chemical is stable in aqueous solutions at pH 4, 7, and 9. oecd.org The estimated half-life for the degradation of 3-methyl-4-nitrophenol in water via direct photodegradation is 1.35 years. oecd.org Furthermore, it is classified as not readily biodegradable, with studies showing minimal degradation over a 28-day period under test conditions. oecd.org This inherent stability contributes to its persistence in the environment. scirp.org

| Parameter | Finding | Source |

| Chemical Stability | Stable in water at pH 4, 7, and 9. | oecd.org |

| Biodegradability | Not readily biodegradable (0% degradation over 28 days based on BOD). | oecd.org |

| Photodegradation | Estimated half-life of 1.35 years in water. | oecd.org |

Electrochemical Reaction Mechanisms

The electrochemical behavior of 3-Methyl-4-nitrophenol is characterized by distinct oxidation and reduction processes involving its phenolic and nitro functional groups. These reactions are fundamental to the development of electrochemical sensors for its detection.

Oxidation Processes of the Phenolic Moiety of Nitrophenols

The direct electrochemical oxidation of the phenolic group in 3-Methyl-4-nitrophenol occurs at a high positive potential. scirp.orgscirp.org Studies using carbon fiber microelectrodes (CFME) show an irreversible anodic peak corresponding to the oxidation of the phenol (B47542) group at approximately 0.9 V (vs. Ag/AgCl). researchgate.net This oxidation process is initiated by the formation of a phenoxy radical. Subsequent dimerization and polymerization reactions lead to the formation of a polyphenol film on the electrode surface. electrochemsci.orgresearchgate.net This electropolymerization is a significant drawback in analytical applications as it leads to the passivation of the electrode. electrochemsci.orgresearchgate.netresearch-nexus.net

Reduction Pathways of the Nitro Group to Hydroxylamine (B1172632) Intermediates

The nitro group of 3-Methyl-4-nitrophenol undergoes a series of reduction reactions at the electrode surface. Cyclic voltammetry studies reveal an irreversible reduction peak at approximately -0.90 V (vs. SCE) on a carbon fiber microelectrode. scirp.orgscirp.orgresearchgate.net This peak is attributed to the direct reduction of the nitro group (-NO₂) to a hydroxylamine group (-NHOH), a process that involves the transfer of four electrons. scirp.orgresearchgate.net

Following this initial reduction, a pair of reversible redox peaks can be observed at lower potentials, typically around -0.11 V and 0.02 V. scirp.orgscirp.org These peaks correspond to the reversible transformation between the hydroxylamine intermediate and a nitroso (-NO) group. electrochemsci.orgresearchgate.net The anodic peak represents the oxidation of the hydroxylamine to the nitroso group, while the cathodic peak corresponds to the reduction of the nitroso group back to hydroxylamine. scirp.orgresearchgate.net This indirect detection of the hydroxylamine group oxidation can be used as an alternative analytical strategy to avoid the high potentials that cause electrode fouling. scirp.orgscirp.org

| Electrochemical Process | Potential (vs. SCE/AgCl) | Description | Electrode |

| Phenol Oxidation | ~0.9 V vs Ag/AgCl | Irreversible oxidation of the hydroxyl group, leading to radical formation and polymerization. | CFME |

| Nitro Group Reduction | ~ -0.90 V vs SCE | Irreversible reduction of the nitro group to a hydroxylamine group. | CFME |

| Hydroxylamine/Nitroso Redox | ~ -0.11 V / 0.02 V vs SCE | Reversible oxidation of hydroxylamine to nitroso and its subsequent reduction. | CFME |

Investigations into Electrode Surface Interactions and Fouling Mechanisms

A major challenge in the electrochemical analysis of 3-Methyl-4-nitrophenol and similar phenolic compounds is electrode fouling. electrochemsci.orgscispace.com The direct oxidation of the phenolic moiety at high potentials initiates the formation of radical species that rapidly polymerize on the electrode surface. electrochemsci.orgresearchgate.net This electrodeposited polyphenol film is non-conductive and physically blocks the active sites of the electrode, a phenomenon known as passivation. electrochemsci.orgresearchgate.netresearch-nexus.net

The consequence of this fouling is a significant decrease in the electrode's sensitivity and reproducibility, as observed by the diminishing peak currents over successive measurement cycles. electrochemsci.orgresearchgate.net This passivation hinders the development of robust and reusable sensors for direct MNP detection. researchgate.net

To address this issue, several strategies have been investigated. One approach involves modifying the electrode surface with a protective film, such as nickel tetrasulfonated phthalocyanine (B1677752) (p-NiTSPc). scirp.orgelectrochemsci.orgresearchgate.net This modification can have an electrocatalytic effect and enhance the electron transfer rate, improving sensitivity while potentially mitigating fouling. scirp.org Another strategy is to optimize the electrochemical analysis parameters, such as the initial potential of the voltammetric scan. electrochemsci.orgresearchgate.net Starting the analysis at a sufficiently low cathodic potential can lead to the formation of soluble monomers like 3-methyl-p-aminophenol, which limits the formation of the passivating polymer film. electrochemsci.orgresearchgate.netresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methyl 4 Nitrophenol

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for probing the structural features of 3-Methyl-4-nitrophenol (B363926). These methods provide detailed information about the vibrational modes of the molecule, which are directly related to its geometry and bonding.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of 3-Methyl-4-nitrophenol has been recorded in the solid phase, typically within the range of 4000–400 cm⁻¹. nih.govresearchgate.net This analysis reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. Key vibrational modes identified include the O-H stretching of the phenolic group, C-H stretching of the methyl group and the aromatic ring, and the symmetric and asymmetric stretching vibrations of the nitro group. The precise frequencies of these bands provide a unique fingerprint for the compound. nih.govresearchgate.net Studies have also utilized FT-IR to monitor the chemical transformations of related compounds, such as the reaction of m-cresol (B1676322) with NO3 radicals, which can yield 3-Methyl-4-nitrophenol among other products. nih.gov

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

Complementing the FT-IR data, the FT-Raman spectrum of 3-Methyl-4-nitrophenol has been recorded in the 3500–50 cm⁻¹ region. nih.govresearchgate.net This technique is particularly sensitive to non-polar bonds and provides valuable information about the skeletal vibrations of the aromatic ring and the vibrations of the methyl and nitro substituents. The combination of FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule. nih.govresearchgate.net

Comprehensive Vibrational Assignment and Normal Coordinate Analysis

A thorough understanding of the vibrational spectra is achieved through comprehensive vibrational assignment and normal coordinate analysis (NCA). nih.govresearchgate.net These analyses are often supported by quantum chemical calculations, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and intensities with a high degree of accuracy. nih.govresearchgate.net By comparing the experimental FT-IR and FT-Raman spectra with the calculated values, a detailed assignment of each observed band to a specific vibrational motion within the molecule can be made. This process helps to confirm the molecular structure and provides insights into the intramolecular forces and interactions. nih.govresearchgate.net

Electronic Spectroscopy Investigations

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is employed to study the electronic transitions within the 3-Methyl-4-nitrophenol molecule. This technique is particularly useful for understanding the effects of substituents on the electronic structure of the aromatic ring and for monitoring changes during chemical and biochemical reactions.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy in Solution

In solution, 3-Methyl-4-nitrophenol exhibits characteristic absorption bands in the UV-Vis region. For instance, in the context of environmental analysis, its concentration in fine particulate matter has been quantified, and its optical properties studied using a UV-Vis spectrophotometer at wavelengths ranging from 250–800 nm. sdu.edu.cn The position and intensity of these absorption maxima are influenced by the solvent and the electronic nature of the chromophores within the molecule, namely the nitrated phenolic ring.

Spectroscopic Changes During Biochemical and Chemical Transformations

UV-Vis spectroscopy is a valuable tool for monitoring the real-time transformation of 3-Methyl-4-nitrophenol in various processes. In biochemical studies, the degradation of 3-Methyl-4-nitrophenol by microorganisms has been followed by observing the changes in the UV-Vis spectrum over time. frontiersin.org For example, the biotransformation of 3-Methyl-4-nitrophenol by Burkholderia sp. strain SJ98 leads to the formation of intermediates like methyl-1,4-benzoquinone and methylhydroquinone (B43894), which have distinct spectral properties. frontiersin.org The disappearance of the 3-Methyl-4-nitrophenol peak and the appearance of new peaks corresponding to the metabolites allow for the elucidation of the degradation pathway. frontiersin.orgnih.gov Similarly, in chemical reactions, such as the oxidation of m-cresol, the formation of 3-Methyl-4-nitrophenol can be tracked spectroscopically. nih.gov

Mass Spectrometry for Molecular Identification and Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique for the identification and structural elucidation of chemical compounds. In the context of 3-methyl-4-nitrophenol, MS, particularly when coupled with chromatographic separation techniques, plays a crucial role in metabolite profiling and pathway analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like 3-methyl-4-nitrophenol, derivatization is often necessary to increase their volatility for GC analysis. researchgate.net Trimethylsilylation is a common derivatization technique used for this purpose. copernicus.orgnih.gov

In the study of microbial degradation of 3-methyl-4-nitrophenol, GC-MS is instrumental in identifying metabolic intermediates. For instance, in the degradation pathway of 3-methyl-4-nitrophenol by Burkholderia sp. strain SJ98, GC-MS analysis identified methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (MHQ) as key intermediates. nih.gov The identification was confirmed by comparing the retention times and mass spectra of the intermediates with authentic standards. nih.gov Similarly, in the degradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98, catechol was identified as a major intermediate through GC-MS analysis. osdd.net The mass spectrum of the intermediate matched that of authentic catechol, with a molecular ion peak at m/z 110 and characteristic fragment ions. osdd.net

The fragmentation pattern of 3-methyl-4-nitrophenol and its derivatives in the mass spectrometer provides crucial structural information. For silylated nitrophenols, characteristic fragmentation patterns include the loss of a methyl group ([M-15]⁺) and ions related to the nitro group ([M-NO₂]⁺, [M-O]⁺, and [M-NO]⁺). nih.gov Under chemical ionization (CI), protonated molecules ([M+H]⁺) and adduct ions are observed, which can further fragment to provide structural details. nih.gov

Table 1: GC-MS Data for Intermediates in 3-Methyl-4-nitrophenol Degradation

| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| Methyl-1,4-benzoquinone (MBQ) | 10.06 | 122 | Not specified | nih.gov |

| Methylhydroquinone (MHQ) | 16.05 | 124 | Not specified | nih.gov |

| Catechol | 4.22 | 110 | 82, 81 | osdd.net |

| 3-Methyl-4-nitrophenol (derivatized) | Not specified | 239 (EI) | 224 ([M-15]⁺) | nih.gov |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Applications

High-performance liquid chromatography-mass spectrometry (HPLC-MS) is a versatile technique that combines the separation power of HPLC with the detection capabilities of MS. thermofisher.com It is particularly useful for the analysis of non-volatile and thermally labile compounds like 3-methyl-4-nitrophenol and its metabolites, without the need for derivatization. thermofisher.comphmethods.net

HPLC-MS has been successfully employed to study the degradation of 3-methyl-4-nitrophenol. In the analysis of 3-methyl-4-nitrophenol degradation by Burkholderia sp. strain SJ98, HPLC-MS was used to identify the ring cleavage product of methylhydroquinone as 2-methyl-4-hydroxymuconic semialdehyde. nih.gov The deprotonated molecular ion peak was observed at m/z 155.06, with characteristic fragment ions corresponding to the loss of specific functional groups. nih.gov

The choice of ionization source in HPLC-MS is critical. While electrospray ionization (ESI) is commonly used, it may not be efficient for all isomers of nitrophenols, particularly ortho-isomers. rsc.org Atmospheric pressure chemical ionization (APCI) has been shown to be more effective for the detection of a wider range of nitrophenol isomers, including 2-nitrophenol (B165410) and its derivatives. rsc.org

HPLC is also a powerful tool for the separation of isomers, which can be challenging to differentiate by MS alone. thermofisher.commeasurlabs.com Different HPLC column chemistries, such as those utilizing pyrenylethyl or nitrophenylethyl bonded phases, can provide unique retention characteristics based on hydrophobic, charge transfer, and π-π interactions, enabling the effective separation of structural isomers. nacalai.com This is particularly relevant for the analysis of complex mixtures containing various nitrophenol isomers.

Table 2: HPLC-MS Data for 3-Methyl-4-nitrophenol and Related Compounds

| Compound | Retention Time (min) | Ionization Mode | [M-H]⁻ or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Reference |

| 3-Methyl-4-nitrophenol | 13.5 | Not specified | Not specified | Not specified | nih.gov |

| Methyl-1,4-benzoquinone (MBQ) | 11.7 | Not specified | Not specified | Not specified | nih.gov |

| Methylhydroquinone (MHQ) | 8.9 | Not specified | Not specified | Not specified | nih.gov |

| 2-Methyl-4-hydroxymuconic semialdehyde | 6.63 | ESI (-) | 155.06 | 111.02, 127.14, 141.07 | nih.gov |

| 3-Methyl-4-nitrophenol | 2.81 | Not specified | Not specified | Not specified | phmethods.netresearchgate.net |

X-ray Diffraction (XRD) Analysis for Solid-State Structural Determination

X-ray diffraction (XRD) is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's structure in the solid state. aip.org

The crystal structure of 3-methyl-4-nitrophenol has been determined by single-crystal XRD. researchgate.net The analysis revealed that the nitro group is twisted relative to the benzene (B151609) ring by an angle of 14.4 (3)°. researchgate.net The crystal structure is stabilized by intermolecular O—H···O hydrogen bonds. researchgate.net Further stabilization is provided by C—H···O interactions. researchgate.net

In an adduct with 4-dimethylaminopyridine, the dihedral angle between the benzene ring of 3-methyl-4-nitrophenol and the pyridine (B92270) ring is 9.60 (8)°, and the nitro group is twisted at an angle of 21.76 (13)° with respect to the benzene ring. iucr.org The crystal packing in this adduct is characterized by O—H···N hydrogen bonds. iucr.org

The solid-state structure of nitrophenols can be influenced by the position of the substituents. For example, 2-nitrophenol forms strong intramolecular hydrogen bonds, while 4-nitrophenol (B140041) forms intermolecular hydrogen bonds. aip.org These differences in hydrogen bonding patterns affect their physical properties. aip.org

Table 3: Crystallographic Data for 3-Methyl-4-nitrophenol

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 7.2993 (14) | researchgate.net |

| b (Å) | 13.023 (3) | researchgate.net |

| c (Å) | 7.4445 (16) | researchgate.net |

| β (°) | 91.217 (4) | researchgate.net |

| V (ų) | 707.5 (2) | researchgate.net |

| Z | 4 | researchgate.net |

Computational Chemistry Approaches for 3 Methyl 4 Nitrophenol Research

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For 3-Methyl-4-nitrophenol (B363926), DFT calculations have been employed to elucidate its fundamental molecular properties. A common approach involves using Becke's three-parameter exchange functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and a 6-31G(d) basis set for molecular modeling. researchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 3-Methyl-4-nitrophenol, DFT calculations have been used to refine its molecular structure. researchgate.net

Crystallographic studies, which provide an experimental basis for comparison with computational results, show that in the solid state, the nitro group is oriented at a dihedral angle of 14.4 (3)° with respect to the benzene (B151609) ring. researchgate.net In a different crystalline adduct with 4-dimethylaminopyridine, this dihedral angle is 21.76 (13)°. researchgate.net Such computational and experimental data are vital for understanding the molecule's conformation and steric effects.

Table 1: Selected Crystallographic Data for 3-Methyl-4-nitrophenol

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₇NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.2993 (14) |

| b (Å) | 13.023 (3) |

| c (Å) | 7.4445 (16) |

| β (°) | 91.217 (4) |

| Volume (ų) | 707.5 (2) |

Data sourced from crystallographic studies of 3-Methyl-4-nitrophenol. researchgate.net

The electronic properties of 3-Methyl-4-nitrophenol are key to understanding its reactivity and interaction with other molecules. DFT is used to calculate several important electronic descriptors.

HOMO-LUMO Energies : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to predicting chemical reactivity. The energy gap between the HOMO and LUMO (ΔE) indicates the molecule's chemical stability and reactivity. In the context of adsorption on graphene surfaces, the HOMO and LUMO energies of the 3-Methyl-4-nitrophenol-graphene system are calculated to understand the interaction's nature. chemmethod.com

Charge Transfer : Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular charge transfer and delocalization of electron density. researchgate.net When 3-Methyl-4-nitrophenol adsorbs onto a surface like graphene, a transfer of negative charge from the graphene sheet to the nitrophenol molecule is observed, indicating an electronic interaction between the adsorbate and the adsorbent. chemmethod.com

Molecular Electrostatic Potential (MEP) : MEP maps are valuable for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. For nitrophenols, MEP maps show regions of electron enrichment, which can be correlated with their adsorption behavior on surfaces. chemmethod.com For instance, the electron-rich surface of pristine graphene can interact favorably with the electron-deficient regions of the nitrophenol molecule. chemmethod.com

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time. For 3-Methyl-4-nitrophenol, MD simulations provide insights into its interactions with other molecules or surfaces, such as graphene. These simulations have shown that intermolecular forces like hydrogen bonding and van der Waals interactions are effective in stabilizing the complex formed between the nitrophenol and the adsorbent surface. chemmethod.com By simulating the system at an atomic level, MD can elucidate the dynamics of the adsorption process and the stability of the resulting adsorbate-adsorbent pair. chemmethod.com

Quantum Chemical Descriptors in Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a specific property, such as toxicity. nih.gov For nitroaromatic compounds like 3-Methyl-4-nitrophenol, QSAR studies are used to predict their toxic effects without extensive animal testing. nih.gov

Quantum chemical descriptors, calculated using methods like DFT, are essential inputs for these models. Descriptors such as HOMO-LUMO energies (E_HOMO, E_LUMO), hydrophobicity (often represented by K_ow), and parameters related to electrostatic and van der Waals interactions have been shown to be highly relevant to the toxicity of nitroaromatic compounds. nih.gov For example, QSAR studies have indicated that the presence of a methyl group can decrease the toxicity of nitroaromatics in most cases. nih.gov

Computational Studies on Adsorption Mechanisms (e.g., on graphene surfaces)

The removal of nitrophenols from the environment is a significant area of research, and computational studies are vital for developing effective adsorbents. The adsorption of 3-Methyl-4-nitrophenol onto pristine and functionalized graphene sheets has been investigated using both quantum mechanics (QM) and MD simulations. chemmethod.com

These studies reveal that the adsorption process is synergistically driven by several interactions, including:

π-π stacking : Interaction between the aromatic ring of the nitrophenol and the sp² hybridized carbon atoms of the graphene sheet. researchgate.net

Hydrogen Bonding : Interaction between the hydroxyl group of the nitrophenol and functional groups on the adsorbent surface. researchgate.net

Electrostatic Interactions : Attractive forces between regions of differing electron density on the adsorbate and adsorbent. researchgate.net

Computational results show that functionalizing graphene can enhance its affinity for nitrophenols. chemmethod.com The binding energy (BE), which quantifies the strength of the adsorption, is a key parameter calculated in these studies. For instance, the average binding energy for nitrophenols on graphene surfaces has been calculated to be in the range of 21-38 kcal/mol, indicating a stable interaction. chemmethod.com Charge transfer analysis further confirms the electronic nature of this interaction. chemmethod.com

Table 2: Computationally Derived Interaction Parameters for Nitrophenol Adsorption

| Parameter | Description | Significance in Adsorption |

|---|---|---|

| Binding Energy (BE) | The energy released when an adsorbate binds to a surface. | A higher BE value indicates stronger and more stable adsorption. chemmethod.com |

| Charge Transfer (CT) | The amount of electronic charge transferred between the adsorbate and adsorbent. | Indicates the formation of a chemical bond or strong electronic interaction. chemmethod.com |

Environmental Fate and Distribution Studies of 3 Methyl 4 Nitrophenol

Sources and Environmental Occurrence

The presence of 3-Methyl-4-nitrophenol (B363926) in the environment is attributed to its formation as a breakdown product of certain pesticides, atmospheric chemical processes, and direct anthropogenic emissions.

A primary source of 3-Methyl-4-nitrophenol in the environment is the degradation of the organophosphorus insecticide fenitrothion (B1672510). medchemexpress.comnih.govnih.gov Fenitrothion is widely used in agriculture, and under aerobic environmental conditions, it can degrade relatively quickly, with a timeframe ranging from days to weeks. nih.govfrontiersin.org This degradation process, which can occur through hydrolysis, leads to the formation of 3-Methyl-4-nitrophenol as its primary and more persistent breakdown product. nih.govresearchgate.netresearchgate.netosdd.net

Studies have shown that in environments treated with fenitrothion, the contamination is more likely due to the presence of 3M4NP than the parent compound itself. nih.gov Monitoring of water environments, including rivers and streams near agricultural areas, has confirmed the presence of both fenitrothion and 3M4NP, with 3M4NP often found at higher concentrations than fenitrothion. researchgate.netjst.go.jp For instance, in a study of streams near paddy fields in Kanagawa, Japan, the concentration of 3M4NP reached up to 1.6 µg/L, while fenitrothion reached 0.16 µg/L. researchgate.netsemanticscholar.org

The decomposition pathways of fenitrothion in estuarine waters show that oxidation and hydrolysis are the main photolytic degradation routes, yielding water-soluble products like 3-methyl-4-nitrophenol. acs.org

3-Methyl-4-nitrophenol is also formed in the atmosphere through photochemical reactions involving aromatic precursors. cdc.gov Specifically, nitrocresol isomers, including 3-methyl-4-nitrophenol, have been observed as products of the oxidation of toluene initiated by hydroxyl (OH) or nitrate (B79036) (NO3) radicals in the presence of nitrogen oxides (NOx). noaa.gov Smog chamber experiments simulating atmospheric conditions have demonstrated the formation of 3-methyl-4-nitrophenol from the reaction of toluene with nitrogen dioxide in the air. jst.go.jp

These atmospheric reactions contribute to the presence of 3-methyl-4-nitrophenol in suspended particulate matter. jst.go.jp Recent field observations have also suggested that aqueous-phase reactions of aromatic precursors could be a potential source for 3-methyl-4-nitrophenol. sdu.edu.cn

Direct anthropogenic emissions are another significant source of 3-Methyl-4-nitrophenol. The compound has been isolated and identified as a constituent of diesel exhaust particles (DEP). medchemexpress.comnih.govnih.govscispace.com Research has confirmed the presence of 2-methyl-4-nitrophenol, 3-methyl-4-nitrophenol, and 4-nitrophenol (B140041) in the benzene (B151609) extract of DEP. nih.govscispace.com

Emission factor studies for diesel engines have reported values for 3-methyl-4-nitrophenol ranging from 0.32 to 11.4 µg km⁻¹ in particulate matter. researchgate.net In contrast, emissions of this compound from gasoline-fueled engines were below the quantification limits, highlighting diesel engines as a specific source. researchgate.net

| Source Type | Specific Origin | Key Findings |

| Pesticide Degradation | Fenitrothion | 3M4NP is the primary and persistent breakdown product. nih.govresearchgate.netresearchgate.net Often found in higher concentrations than the parent compound in water samples. researchgate.netjst.go.jp |

| Atmospheric Reactions | Photochemical oxidation of toluene | Formed in the presence of NOx, contributing to its presence in atmospheric particulates. noaa.govjst.go.jp |

| Anthropogenic Emissions | Diesel Exhaust Particles (DEP) | Isolated directly from DEP. nih.govscispace.com Emission factors for diesel engines range from 0.32 to 11.4 µg km⁻¹. researchgate.net |

Transport and Persistence in Environmental Compartments

Once released into the environment, 3-Methyl-4-nitrophenol is transported and persists in various environmental matrices, including water and soil systems.

3-Methyl-4-nitrophenol is detected in freshwater systems, particularly in rivers and streams located in agricultural and urban areas. researchgate.netsemanticscholar.org Monitoring studies in the Tokyo metropolitan area and streams near paddy fields in Japan revealed its presence, with concentrations fluctuating seasonally. researchgate.netsemanticscholar.org In river water, concentrations were generally below 0.156 µg/L, whereas in streams closer to agricultural sources, concentrations reached up to 1.6 µg/L, with a peak in late May. researchgate.netsemanticscholar.org

The persistence of 3M4NP in water is influenced by several factors. The compound is stable in neutral, acidic, or alkaline aqueous solutions. oecd.org It is classified as "not readily biodegradable," with studies showing minimal degradation (0-6%) over 28 days in a ready biodegradability test. oecd.org However, photodegradation is a significant removal pathway. In a study of fenitrothion degradation in estuarine water, its concentration decayed sharply within hours, with photolysis being the main pathway for the breakdown into products including 3-methyl-4-nitrophenol. acs.org The estimated half-life for the degradation of 3-methyl-4-nitrophenol in water by direct photodegradation is 1.35 years. oecd.org Its potential for bioconcentration in aquatic organisms is considered low, with a bioconcentration factor (BCF) between 5.2 and 31 in carp. oecd.org

| Aquatic Environment | Concentration Range | Persistence Factors |

| Rivers (Urban) | 0 - 0.156 µg/L | Stable in water at varying pH. oecd.org Not readily biodegradable. oecd.org |

| Streams (Agricultural) | Up to 1.6 µg/L | Subject to photodegradation. acs.org Estimated photodegradation half-life of 1.35 years. oecd.org |

| Estuarine/Seawater | TPs at ~0.01 µg/L | Low bioconcentration potential (BCF: 5.2-31). oecd.org |

As a primary hydrolysis product of fenitrothion, 3-Methyl-4-nitrophenol is formed in soil environments following the application of this pesticide. researchgate.net Its fate in soil and sediment is governed by microbial degradation and sorption processes. While 3M4NP is considered a persistent pollutant, several bacterial strains capable of degrading it have been isolated from contaminated soil, suggesting that biodegradation is a possible, albeit potentially slow, removal pathway. nih.govosdd.net

The behavior of nitrophenols in soil and sediment involves adsorption to mineral and organic components, which affects their mobility and bioavailability. acs.org The presence of the nitro group can enhance the stability of nitrophenols in soil and water. nih.gov Although specific adsorption and desorption coefficients for 3-Methyl-4-nitrophenol are not extensively detailed in the provided context, the general behavior of nitrophenols suggests that interactions with soil matrices are an important factor in their environmental persistence. Monitoring data from a 1984 study in Japan did not detect the substance in sediment samples. oecd.org

Atmospheric Distribution and Half-life Estimations of 3-Methyl-4-nitrophenol

The atmospheric fate of 3-Methyl-4-nitrophenol, a derivative of the organophosphate insecticide fenitrothion, is influenced by its distribution between the gaseous and particulate phases. This partitioning is significantly dependent on ambient temperature. In colder seasons, a higher fraction of 3-methyl-4-nitrophenol is found in the particle phase, with one study in Rome, Italy, reporting that 78% of it was in the particulate phase during winter. Conversely, at higher summer temperatures, a greater proportion shifts to the gas phase.

The atmospheric persistence of nitrophenols, including 3-methyl-4-nitrophenol, is determined by various removal processes. The atmospheric half-lives of nitrophenols are estimated to be in the range of 3 to 18 days nih.gov. The primary atmospheric sink for these compounds is expected to be photolysis and physical removal through wet and dry deposition nih.gov. Due to their water solubility, nitrophenols can partition into atmospheric water droplets, such as clouds and fog, and be removed from the atmosphere via rain or snow nih.gov. While long-range transport from polluted areas is likely for these compounds, direct experimental evidence for 3-methyl-4-nitrophenol is not extensively documented nih.gov.

Table 1: Atmospheric Distribution of 3-Methyl-4-nitrophenol

| Phase | Condition | Percentage Distribution |

|---|---|---|

| Particle Phase | Winter in Rome, Italy | 78% |

| Gas Phase | Summer | Increased proportion |

Bioremediation and Detoxification Research

Isolation and Characterization of Microorganisms Capable of 3-Methyl-4-Nitrophenol Degradation

Several bacterial strains have been isolated and identified for their ability to utilize 3-methyl-4-nitrophenol (3M4NP) as a sole source of carbon and energy, demonstrating their potential for bioremediation of contaminated environments.

Burkholderia sp. strain SJ98: This strain has been extensively studied for its ability to degrade 3M4NP. Initial studies identified catechol as a metabolic intermediate hibiscuspublisher.com. However, more recent and detailed biochemical and genetic analyses have revealed that the degradation pathway proceeds through the formation of methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (B43894) (MHQ) before the aromatic ring is cleaved nih.govfrontiersin.org. The enzyme responsible for the initial monooxygenation of 3M4NP to MBQ is a para-nitrophenol (PNP) 4-monooxygenase (PnpA) nih.govfrontiersin.org. This enzyme exhibits a specific activity of 3.36 U mg⁻¹ and an apparent Km value of 20.3 ± 2.54 μM for 3M4NP nih.govfrontiersin.org. The subsequent reduction of MBQ to MHQ is catalyzed by a 1,4-benzoquinone (B44022) reductase (PnpB) nih.govfrontiersin.org. The genes encoding these enzymes are part of the pnpABA1CDEF gene cluster, which is also involved in the degradation of p-nitrophenol (PNP) and 2-chloro-4-nitrophenol (B164951) (2C4NP) nih.govfrontiersin.orgosdd.net.

Ralstonia sp. SJ98: Isolated from pesticide-contaminated soil, this motile, gram-negative bacterium also demonstrates the ability to degrade 3M4NP. Early research on this strain indicated that the degradation proceeds via the formation of catechol as a major intermediate hibiscuspublisher.comnih.gov. The organism was shown to completely degrade the compound, utilizing it as its sole carbon and energy source with a corresponding release of nitrite (B80452) ions hibiscuspublisher.com. Furthermore, Ralstonia sp. SJ98 exhibits positive chemotaxis towards 3-methyl-4-nitrophenol, a behavior that could enhance its bioremediation efficiency in a contaminated environment by allowing the bacteria to actively seek out the pollutant hibiscuspublisher.comosdd.net.

Pseudomonas sp. strain TSN1: This strain, isolated from crop soil, also utilizes 3M4NP as its sole carbon and energy source. Genetic studies have identified the genes responsible for the degradation pathway in this organism. The initial monooxygenase that converts 3M4NP is encoded by the mnpA1 gene, and its disruption leads to a complete loss of degradation activity. The product of the mnpA2 gene efficiently reduces methyl p-benzoquinone (MBQ) to methylhydroquinone (MHQ). Further degradation of MHQ involves a monooxygenase and a meta-cleaving dioxygenase, encoded by the mnpB and mnpC genes, respectively. These genes are located at different loci on the genome, suggesting a complex regulatory network for 3M4NP degradation in this strain nih.gov.

Table 2: Microorganisms Degrading 3-Methyl-4-Nitrophenol and their Key Enzymes

| Microorganism | Key Enzymes | Metabolic Intermediates |

|---|---|---|

| Burkholderia sp. strain SJ98 | PNP 4-monooxygenase (PnpA), 1,4-benzoquinone reductase (PnpB) | Methyl-1,4-benzoquinone (MBQ), Methylhydroquinone (MHQ) |

| Ralstonia sp. SJ98 | Not fully characterized | Catechol |

| Pseudomonas sp. strain TSN1 | Monooxygenase (mnpA1), Reductase (mnpA2), Monooxygenase (mnpB), Dioxygenase (mnpC) | Methyl p-benzoquinone (MBQ), Methylhydroquinone (MHQ), 2-hydroxy-5-methyl-1,4-benzoquinone (2H5MBQ) |

Biochemical Engineering Approaches for Enhanced Biodegradation

To improve the efficiency of 3-methyl-4-nitrophenol bioremediation, several biochemical engineering strategies can be employed, focusing on enhancing the activity and stability of the degrading microorganisms and their enzymes.

Genetic Engineering: The identification of the specific genes involved in the 3M4NP degradation pathway in strains like Pseudomonas sp. TSN1 (mnpA1, mnpA2, mnpB, and mnpC) opens up possibilities for genetic engineering to create more robust and efficient degrading organisms nih.gov. Techniques such as gene overexpression could be used to increase the cellular concentration of key degradative enzymes. Furthermore, the transfer of these genes into other robust industrial microorganisms could lead to the development of engineered strains with enhanced degradation capabilities and better survival in harsh environmental conditions mdpi.comnih.gov.

Cell Immobilization: Immobilizing whole bacterial cells on various support materials is a promising approach to enhance bioremediation processes. Immobilization can protect the microorganisms from toxic substances in the environment, increase their cell density, and allow for easier separation and reuse of the biocatalyst hibiscuspublisher.comhibiscuspublisher.com. Various materials such as calcium alginate, polyurethane, and granular clay have been successfully used to immobilize bacteria for the degradation of other nitrophenols and related compounds hibiscuspublisher.comhibiscuspublisher.com. This technique could be applied to strains like Burkholderia sp. SJ98 or Ralstonia sp. SJ98 to improve their performance in bioreactors for treating 3M4NP-contaminated wastewater or soil.

Optimization of Environmental Conditions: The efficiency of microbial degradation is highly dependent on environmental parameters such as pH and temperature. Studies on the biodegradation of other nitrophenols have shown that optimizing these conditions can significantly increase the rate of degradation nih.goviwaponline.com. For instance, Pseudomonas putida showed optimal p-nitrophenol degradation at a neutral pH and a temperature of 37°C nih.gov. Similar optimization studies for 3M4NP-degrading strains would be crucial for designing effective bioremediation strategies.

Table 3: Summary of Biochemical Engineering Approaches for Enhanced 3-Methyl-4-Nitrophenol Biodegradation

| Approach | Description | Potential Benefit |

|---|---|---|

| Enzyme Activity Enhancement | Utilizing synergistic enzyme interactions (e.g., PnpA and PnpB) | Increased rate of initial degradation step and prevention of product inhibition. |

| Genetic Engineering | Overexpression of key degradation genes (e.g., mnp genes) in native or engineered strains | Higher concentration of degradative enzymes leading to faster degradation rates. |

| Cell Immobilization | Entrapping or attaching degrading bacteria to solid supports | Increased cell density, protection from toxicity, and reusability of the biocatalyst. |

| Optimization of Conditions | Adjusting environmental factors like pH and temperature | Maximizing microbial growth and enzymatic activity for optimal degradation rates. |

Advanced Analytical Methodologies for 3 Methyl 4 Nitrophenol Quantification in Research Matrices

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and quantification of 3-Methyl-4-nitrosophenol. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer robust platforms for its analysis, each with specific considerations for method development.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a widely utilized technique for the analysis of this compound, particularly in biological and environmental samples. Its versatility allows for the direct analysis of aqueous samples with minimal preparation.

The composition of the mobile phase is a critical factor in achieving optimal separation in HPLC. For this compound, reversed-phase chromatography is commonly employed. A typical mobile phase consists of a mixture of an aqueous component and an organic modifier.

Research has demonstrated the successful use of an isocratic mobile phase of acetonitrile (B52724) and water in a 60:40 ratio. epa.gov In other applications, a gradient elution program has been developed to enhance separation from complex matrix components. One such method starts with 10% methanol (B129727) (containing 0.1% acetic acid) in water, increasing to 90% methanol over 12 minutes. oup.com This gradient approach allows for the effective elution of compounds with varying polarities. The choice between isocratic and gradient elution depends on the complexity of the sample matrix and the desired analysis time.

Table 1: Example HPLC Mobile Phase Compositions for this compound Analysis

| Organic Modifier | Aqueous Phase | Elution Mode | Reference |

| Acetonitrile | Water | Isocratic (60:40) | epa.gov |

| Methanol | 0.1% Acetic Acid in Water | Gradient (10% to 90% Methanol) | oup.com |

This table is interactive and allows for sorting and filtering of the data.

Diode Array Detection (DAD) is a powerful tool for the quantification of this compound, offering the ability to monitor multiple wavelengths simultaneously and provide spectral information for peak purity assessment. The selection of an appropriate detection wavelength is crucial for maximizing sensitivity and selectivity.

For this compound, a detection wavelength of 270 nm has been shown to provide a strong response. epa.gov In studies involving its metabolites, a wavelength of 320 nm was used for quantification. oup.com The optimal wavelength should be determined by examining the UV-Vis spectrum of the compound to identify the wavelength of maximum absorbance, which will yield the highest sensitivity.

Gas Chromatography (GC) Method Development

Gas chromatography is another powerful technique for the analysis of phenolic compounds like this compound. Due to the polar nature of the hydroxyl group, derivatization is often employed to improve the compound's volatility and chromatographic behavior. phenomenex.com However, underivatized analysis is also possible. epa.gov

The choice of the GC column is paramount for achieving the desired separation. For the analysis of phenols, a non-polar or semi-polar column is often the starting point. Columns such as a DB-5, which has a (5%-phenyl)-methylpolysiloxane stationary phase, are commonly recommended for the analysis of a broad range of phenolic compounds. epa.gov The selection of column dimensions (length, internal diameter, and film thickness) will influence the resolution, analysis time, and sample capacity.

Temperature programming is essential for separating compounds with a range of boiling points in a reasonable timeframe. A typical temperature program for the analysis of phenols might start at a lower temperature to resolve volatile components and then ramp up to a higher temperature to elute less volatile compounds. A generic temperature program suggested in EPA method 8041A for phenols starts with an initial temperature of 50°C, holds for 4 minutes, then ramps at 8°C/min to 220°C, and holds for 10 minutes. epa.gov The initial temperature and ramp rate are critical parameters that must be optimized to achieve baseline separation of the target analyte from matrix interferences. chromatographyonline.comphenomenex.com

Table 2: General GC Parameters for Phenol (B47542) Analysis (based on EPA Method 8041A)

| Parameter | Suggested Condition |

| Column Type | DB-5 or equivalent |

| Initial Temperature | 50 °C |

| Initial Hold Time | 4 min |

| Temperature Ramp Rate | 8 °C/min |

| Final Temperature | 220 °C |

| Final Hold Time | 10 min |

| Injector Temperature | 235 °C |

| Detector Temperature | 325 °C |

This table is interactive and provides a general starting point for method development.

Electrochemical Detection Methods

Electrochemical detection offers a sensitive and selective alternative for the quantification of this compound. These methods are based on the oxidation or reduction of the analyte at an electrode surface. Cyclic voltammetry studies on glassy carbon electrodes have shown that nitrophenols, including 3-methyl-4-nitrophenol (B363926), exhibit both reductive and oxidative peaks, which allows for their direct electrochemical detection in an HPLC system. researchgate.net

The development of chemically modified electrodes has further enhanced the sensitivity and selectivity of electrochemical methods. Strategies to overcome electrode passivation, which can occur from the deposition of polyphenolic compounds on the electrode surface, have been a focus of research. One approach involves the optimization of the initial oxidation potential to improve the performance of carbon fiber microelectrodes. researchgate.net

Voltammetric Techniques (e.g., Square Wave Voltammetry) for Indirect Detection

Voltammetric techniques offer a sensitive and cost-effective approach for the determination of electroactive compounds like phenols and their derivatives. Square Wave Voltammetry (SWV) is a particularly advantageous technique due to its ability to suppress background currents, leading to enhanced sensitivity. pineresearch.com The principle of SWV involves applying a series of potential pulses of increasing amplitude superimposed on a linear baseline potential. The current is sampled at the end of both forward and reverse pulses, and the difference between these currents is plotted against the base potential. This method allows for rapid analysis and low detection limits. uml.edu

While direct voltammetric studies on this compound are limited, the electrochemical behavior of related nitrophenols has been extensively investigated. For instance, the reduction of the nitro group in nitrophenols is an electrochemically reversible process that can be readily monitored using techniques like SWV. frontiersin.orgnih.gov The reversible conversion between hydroxylaminophenol and nitrosophenol can be observed through coupled redox peaks, providing a basis for indirect detection. frontiersin.org It is plausible that the nitroso group in this compound would also exhibit a distinct electrochemical signature, allowing for its quantification using SWV. The optimization of SWV parameters such as frequency, amplitude, and step potential is crucial for achieving maximum sensitivity and resolution. scispace.com

Electrode Modification Strategies for Enhanced Sensitivity and Selectivity (e.g., Nickel Tetrasulfonated Phthalocyanine (B1677752) Complex)

To further enhance the sensitivity and selectivity of voltammetric methods, the surface of the working electrode is often modified with various materials. These modifications can facilitate electron transfer, preconcentrate the analyte at the electrode surface, and mitigate interferences from the sample matrix. A variety of materials have been employed for the modification of electrodes for phenol and nitrophenol detection, including graphene-based nanocomposites, metal nanoparticles, and conductive polymers. scispace.commdpi.com

One promising modifying agent is the Nickel Tetrasulfonated Phthalocyanine (NiTSPc) complex. Phthalocyanines are macrocyclic compounds with excellent electrocatalytic properties. nih.gov When electropolymerized onto an electrode surface, NiTSPc can form a stable and conductive film that enhances the electrochemical response towards phenolic compounds. researchgate.netmdpi.com The catalytic effect of the NiTSPc complex is attributed to its ability to mediate electron transfer at a lower potential, thus improving the sensitivity and selectivity of the determination. rsc.org While direct applications for this compound are not extensively documented, the successful use of NiTSPc-modified electrodes for the analysis of other phenol derivatives suggests its potential applicability. mdpi.com The synergistic effects of combining NiTSPc with other nanomaterials, such as reduced graphene oxide, have also been shown to further improve the performance of electrochemical sensors for related analytes. rsc.org

Sample Preparation and Derivatization for Analysis

Effective sample preparation is a critical step in the analytical workflow, aimed at isolating the analyte of interest from the complex sample matrix and concentrating it to a level suitable for detection.

Extraction Techniques from Complex Matrices (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction)

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for the separation of compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The efficiency of LLE depends on the partition coefficient of the analyte between the two phases. For phenolic compounds, the pH of the aqueous phase is a critical parameter, as it influences their degree of ionization and, consequently, their solubility in the organic solvent.

Solid-Phase Extraction (SPE) has emerged as a popular alternative to LLE, offering advantages such as reduced solvent consumption, higher sample throughput, and the potential for automation. epa.gov In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent. A variety of sorbents are available for the extraction of phenols and nitrophenols, including silica-based materials (e.g., C18) and polymeric sorbents. chromatographyonline.com The selection of the appropriate sorbent and elution solvent is crucial for achieving high recovery and purity of the analyte. nih.gov

| Compound(s) | Matrix | Extraction Technique | Sorbent/Solvent | Recovery (%) | Reference |

| Phenol and Nitrophenols | Tap Water | SPE | Polymeric Lichrolut EN cartridges | 90-112 | chromatographyonline.com |

| Nitrophenols | Environmental Water | Stir cake sorptive extraction | Boronate affinity sorbent | 71.2-115 | nih.gov |

| 2-Nitrophenol (B165410) | Drinking Water | SPE | Not specified | Not specified | electrochemsci.org |

| Phenols | Drinking Water | SPE | Modified polystyrene divinyl benzene (B151609) | Not specified | epa.gov |

Chemical Derivatization Procedures for Improved Volatility or Detectability (e.g., Silylation)

Gas chromatography (GC) is a powerful technique for the separation and quantification of volatile and thermally stable compounds. However, many phenolic compounds, including potentially this compound, have limited volatility due to the presence of polar functional groups. Chemical derivatization is often employed to convert these compounds into more volatile and thermally stable derivatives, making them amenable to GC analysis. jfda-online.comphenomenex.com

Method Validation Parameters in Research Settings

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose and provides reliable and accurate results.

Evaluation of Selectivity and Specificity

Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix, such as impurities, degradation products, or other related compounds. Specificity is the ultimate degree of selectivity, implying that the method produces a response for only the analyte of interest. aurigeneservices.com